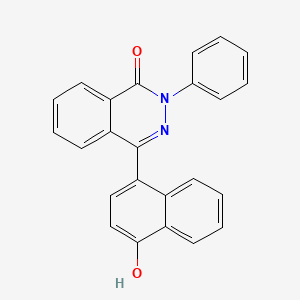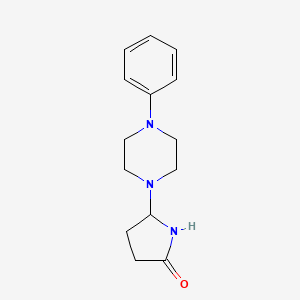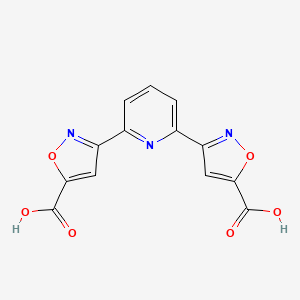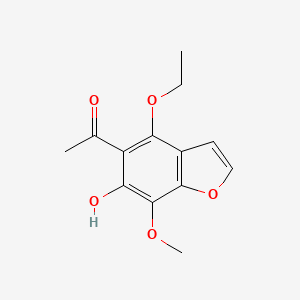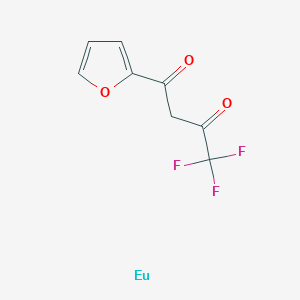
Europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione is a coordination compound that combines europium, a rare earth element, with 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione, a β-diketone. This compound is known for its unique luminescent properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione typically involves the reaction of furan-2-carboxylic acid with trifluoroacetic anhydride in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at room temperature, yielding the desired product as a brown semisolid .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione has several scientific research applications:
Biology: The compound’s derivatives have been studied for their cytotoxic activity against tumor cells.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism by which europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione exerts its effects involves the coordination of the β-diketone ligand to the europium ion. This coordination enhances the luminescent properties of europium by facilitating energy transfer from the ligand to the metal ion. The molecular targets and pathways involved include the interaction with electron transport particles and inhibition of oxidation processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-trifluoro-1-phenyl-1,3-butanedione: Similar β-diketone structure but with a phenyl group instead of a furan ring.
4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione: Contains a thiophene ring instead of a furan ring.
Propriétés
Formule moléculaire |
C8H5EuF3O3 |
|---|---|
Poids moléculaire |
358.08 g/mol |
Nom IUPAC |
europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H5F3O3.Eu/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-3H,4H2; |
Clé InChI |
RYTAHICQXHPIDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)CC(=O)C(F)(F)F.[Eu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12898539.png)
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol](/img/structure/B12898543.png)
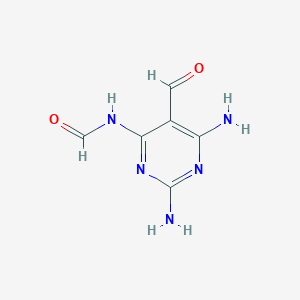
![3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole](/img/structure/B12898556.png)


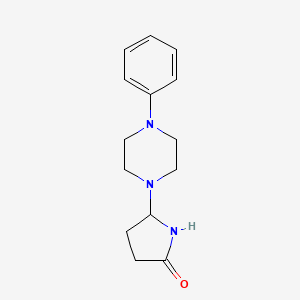
![2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide](/img/structure/B12898580.png)
